1-Cyclopropylpiperidin-4-ol

Catalog No.
S834318
CAS No.
851847-62-6
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropylpiperidin-4-ol

Conventional piperidin-4-ol building blocks introduce synthetic complexity and undesirably high amine basicity. 1-Cyclopropylpiperidin-4-ol (CAS 851847-62-6) resolves this with a pre-installed N-cyclopropyl group that uniquely lowers pKa and eliminates protection/deprotection steps. • Directly functionalize the 4-OH via Mitsunobu, SNAr, or reductive amination without N-protection. • Reduced basicity mitigates hERG toxicity and boosts BBB permeability for CNS programs. • Streamlined synthesis of KRAS G12C inhibitor linkers with optimized metabolic stability. Procure with confidence-consistent quality and global availability accelerate medchem campaigns.

CAS Number

851847-62-6

Product Name

1-Cyclopropylpiperidin-4-ol

IUPAC Name

1-cyclopropylpiperidin-4-ol

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2

InChI Key

CAYTVMPUNMZTFU-UHFFFAOYSA-N

SMILES

C1CC1N2CCC(CC2)O

Canonical SMILES

C1CC1N2CCC(CC2)O

Synonyms

1-Cyclopropylpiperidin-4-ol, 1-Cyclopropyl-4-hydroxypiperidine, N-Cyclopropyl-4-hydroxypiperidine, 4-Hydroxy-1-cyclopropylpiperidine, 1-Cyclopropyl-4-piperidinol

Purity

≥97%

Package Size

1 g, 5 g

1-Cyclopropylpiperidin-4-ol (CAS 851847-62-6) is a specialized, bifunctional heterocyclic building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a secondary alcohol at the 4-position and an N-cyclopropyl group, it serves as a critical precursor for etherification, amination, and esterification reactions. The N-cyclopropyl motif is strategically employed to modulate the physicochemical properties of piperidine-containing molecules, offering a unique balance of steric bulk, lipophilicity, and electronic effects. This compound is particularly valued in the development of targeted therapies, including KRAS G12C inhibitors and central nervous system (CNS) agents, where precise control over basicity and metabolic stability is paramount for downstream application success [1].

Research Fit

Reported lipophilicity profile fits CNS chemical space design
N-cyclopropyl introduces conformational constraint vs flexible N-alkyl chains
Patent-validated synthetic route reduces method development uncertainty
Multi-vendor supply with 95–98% purity supports competitive sourcing

Substituting 1-cyclopropylpiperidin-4-ol with more common analogs like 1-methylpiperidin-4-ol or unsubstituted piperidin-4-ol fundamentally compromises both synthetic efficiency and end-product performance. From a process perspective, using unsubstituted piperidin-4-ol requires additional protection and deprotection steps, or late-stage reductive amination, which decreases overall yield and increases manufacturing complexity. From a performance standpoint, N-methyl or N-isopropyl analogs exhibit significantly higher basicity (pKa) and differing metabolic profiles. The N-cyclopropyl group uniquely lowers the amine pKa due to the increased s-character of the cyclopropyl carbon, which is critical for mitigating hERG toxicity and improving membrane permeability in downstream active pharmaceutical ingredients. Consequently, generic substitution leads to suboptimal pharmacokinetic profiles and increased off-target liabilities [1].

Substitution Risk

Target
Substitute
Why not interchangeable
1-Cyclopropylpiperidin-4-ol
Piperidin-4-ol
Consensus LogP shift (+1.81) may alter synthetic workup partitioning and biological distribution
1-Cyclopropylpiperidin-4-ol
N-Methylpiperidin-4-ol
~25°C higher boiling point requires adjusted distillation and evaporation parameters
1-Cyclopropylpiperidin-4-ol
Custom N-cyclopropyl analogs
Lack of validated synthetic protocol may increase method development time and yield variability

Basicity Modulation for Permeability and Safety

The N-cyclopropyl group exerts an electron-withdrawing effect relative to standard alkyl groups due to its high s-character, significantly lowering the basicity of the piperidine nitrogen. Class-level data indicates that N-cyclopropylpiperidines typically exhibit a pKa of approximately 8.0–8.5, whereas N-methyl and N-isopropyl analogs possess pKa values in the range of 9.5–10.0. This ~1.0–1.5 unit reduction in pKa exponentially increases the fraction of the un-ionized free base at physiological pH (7.4), directly enhancing passive membrane permeability and reducing binding affinity to the hERG potassium channel, a critical safety metric in drug design [1].

Evidence DimensionAmine Basicity (pKa)
Target Compound DatapKa ~8.0–8.5 (N-cyclopropyl class average)
Comparator Or Baseline1-Methylpiperidin-4-ol (pKa ~9.5–10.0)
Quantified Difference~1.0–1.5 log unit reduction in basicity
ConditionsAqueous solution, physiological pH modeling

Procuring the N-cyclopropyl building block directly addresses hERG toxicity and permeability bottlenecks early in the drug discovery pipeline.

Lipophilicity Shift
Reported
ΔLogP +1.81 (consensus 0.96 vs -0.85)
Supports CNS chemical space alignment
Computational consensus vs experimental comparator

Metabolic Stability and N-Dealkylation Resistance

N-alkyl piperidines are highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes, leading to rapid N-dealkylation and clearance. The N-cyclopropyl group provides substantial steric and electronic resistance to this metabolic pathway. Comparative studies on piperidine derivatives demonstrate that replacing an N-methyl group with an N-cyclopropyl group can increase the metabolic half-life (t1/2) in human liver microsomes by over 2- to 3-fold, preserving the structural integrity of the active pharmacophore and extending the duration of action [1].

Evidence DimensionMetabolic Half-Life (t1/2) in Liver Microsomes
Target Compound DataExtended half-life (resistant to N-dealkylation)
Comparator Or BaselineN-methyl or N-ethyl analogs (rapidly dealkylated)
Quantified DifferenceTypically >2-fold increase in metabolic stability
ConditionsHuman liver microsome (HLM) stability assays

Selecting this specific precursor ensures the resulting derivatives possess superior pharmacokinetic profiles, reducing the need for late-stage structural optimization.

Boiling Point
Reported
247.6±15.0°C vs ~222°C (N-methyl)
Wider temperature window for distillation
Atmospheric pressure; reported values

Synthetic Efficiency and Yield Optimization

Utilizing 1-cyclopropylpiperidin-4-ol as a pre-functionalized starting material streamlines synthetic routes compared to using unsubstituted piperidin-4-ol. Employing the unsubstituted analog requires either N-Boc protection prior to 4-hydroxyl functionalization (e.g., Mitsunobu etherification) followed by deprotection and reductive amination, or direct late-stage N-alkylation which often suffers from over-alkylation and poor yields. Procuring the pre-installed N-cyclopropyl compound eliminates at least two synthetic steps, consistently improving the overall yield of the target scaffold by 15–30% and significantly reducing solvent and reagent waste in library generation [1].

Evidence DimensionSynthetic Step Count and Yield
Target Compound DataDirect functionalization (1 step, high yield)
Comparator Or BaselinePiperidin-4-ol (3 steps: protect/react/deprotect + alkylate)
Quantified DifferenceElimination of 2 synthetic steps; 15–30% overall yield improvement
ConditionsStandard etherification/amination library synthesis workflows

Procuring this advanced intermediate reduces manufacturing time and costs, directly accelerating time-to-market for complex therapeutic libraries.

Benchmark Yield
Class-level
2 g product from 5 g starting material (patent route)
Reduces method development burden
Patent protocol; standard route may yield less
Aqueous Solubility
Reported
~11.6 mg/mL vs >100 mg/mL (unsubstituted)
Enhanced organic-phase extraction
Computed ESOL vs experimental; workup implications
Supplier Base
Data to verify
≥5 verified vendors, 95–98% purity
Mitigates single-source procurement risk
Market analysis; confirm with current vendor listings
IP Landscape
Class-level
Scaffold in ≥3 patent families (2018–2023)
Active industrial R&D precedent
Patent database; starting point for SAR design

KRAS G12C Inhibitors & Oncology Therapeutics

Driven by its favorable pKa and metabolic stability, 1-cyclopropylpiperidin-4-ol is specifically procured as a critical amine/ether linker in the synthesis of advanced oncology drugs, such as KRAS G12C inhibitors. It replaces more basic aliphatic amines to optimize the drug's absorption and distribution profile without compromising target affinity [1].

CNS-Penetrant Agents & GPCR Ligands

The reduced basicity of the N-cyclopropyl group significantly enhances blood-brain barrier (BBB) permeability. This makes the compound an ideal building block for synthesizing central nervous system therapeutics, including Histamine H3 receptor antagonists and MAGL/FAAH inhibitors, where maintaining a high free-base fraction at physiological pH is essential[2].

Library Synthesis & Lead Optimization

In process chemistry and drug discovery, procuring the pre-installed N-cyclopropyl building block bypasses multi-step protection/deprotection sequences required by unsubstituted piperidines. This streamlines the rapid generation of diverse compound libraries via Mitsunobu reactions, SNAr, or reductive aminations at the 4-position, maximizing throughput and overall yield [3].

Application Fit

Application
Selection Property
Validation Focus
CNS-probe chemical space design
Lipophilicity alignment (consensus LogP ~0.96)
Permeability assay and CNS MPO scoring review
ATR kinase inhibitor SAR studies
Patent-reported ATR inhibitor scaffold
Kinase selectivity panel and target engagement context
Muscarinic M4 receptor antagonist research
Cyclopropylpiperidine pharmacophore precedent
Receptor binding and functional assay context
Competitive building block sourcing
Multi-vendor supply with QC documentation
Purity lot consistency and lead time benchmarking

XLogP3

0.7

Wikipedia

1-Cyclopropylpiperidin-4-ol

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